
N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride: is a chemical compound that belongs to the class of heterocyclic building blocks It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 6th position and a cyclohexane ring with diamine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Chlorination: The pyridazine ring is then chlorinated at the 6th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyclohexane Ring Introduction: The cyclohexane ring is introduced through a nucleophilic substitution reaction, where the diamine group is attached to the pyridazine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride can undergo oxidation reactions, where the amine groups are oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide, sodium ethoxide, and various amines.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted pyridazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of novel drug candidates with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, leading to therapeutic effects.
Comparison with Similar Compounds
- N1-(6-chloropyridazin-3-yl)cyclohexane-1,2-diamine hydrochloride
- N1-(6-chloropyridazin-3-yl)cyclohexane-1,3-diamine hydrochloride
- N1-(6-chloropyridazin-3-yl)cyclohexane-1,5-diamine hydrochloride
Comparison: N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride is unique due to the specific positioning of the diamine groups on the cyclohexane ring. This positioning influences the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C10H16Cl2N4 |
|---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
4-N-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C10H15ClN4.ClH/c11-9-5-6-10(15-14-9)13-8-3-1-7(12)2-4-8;/h5-8H,1-4,12H2,(H,13,15);1H |
InChI Key |
BDRGDKFAUJYEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NC2=NN=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


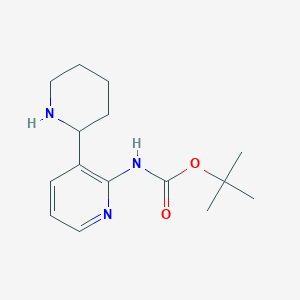
![4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B15059088.png)
![5-Methoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B15059091.png)
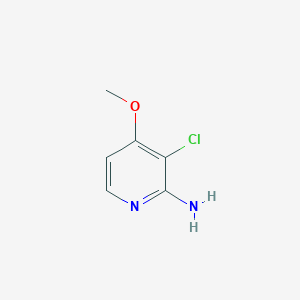

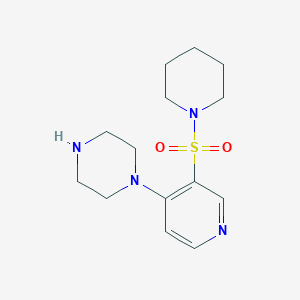
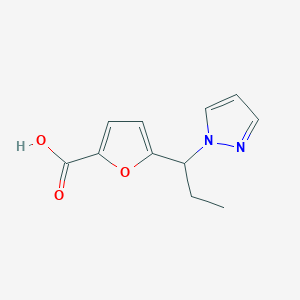

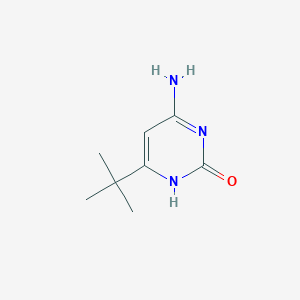
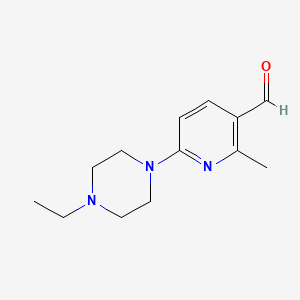
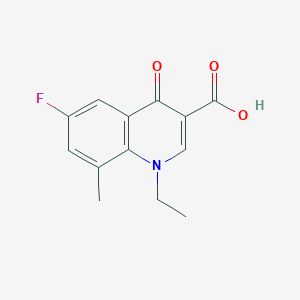

![5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B15059166.png)
![2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B15059167.png)
